molecular formula C14H19BO3 B2957591 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246779-62-2

2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2957591
CAS No.: 2246779-62-2
M. Wt: 246.11
InChI Key: UPWYEWDEBPZMJX-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2246779-62-2) is an organoboron compound that serves as a versatile synthetic building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . This reaction is a powerful method for forming carbon-carbon bonds, which is fundamental to the synthesis of complex organic molecules, including potential pharmaceutical agents. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a protected boronic acid that offers enhanced stability and handling properties compared to its free boronic acid counterpart. The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities. The integration of this heterocyclic system with the boronic ester functional group makes this reagent a valuable intermediate for constructing novel chemical entities for drug discovery and material science research. Product Specifications: • CAS Number: 2246779-62-2 • Molecular Formula: C 14 H 19 BO 3 • Molecular Weight: 246.11 g/mol • SMILES: CC1(C)C(C)(C)OB(C2=C3CCOC3=CC=C2)O1 • Storage: Store in an inert atmosphere at 2-8°C . Safety Information: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood. Regulatory Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWYEWDEBPZMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246779-62-2
Record name 2-(2,3-dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step process. One common approach is the boronic acid derivative synthesis through the reaction of 2,3-dihydrobenzofuran-4-yl with a boronic acid ester under specific conditions. The reaction conditions often require the use of a transition metal catalyst, such as palladium or nickel, and a suitable solvent, such as toluene or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the boronic acid group to boronic alcohols.

  • Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner in the formation of biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts (e.g., Pd(PPh3)4) and a base such as potassium carbonate (K2CO3).

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Boronic Alcohols: Resulting from the reduction of the boronic acid group.

  • Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

  • Industry: The compound can be utilized in material science for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid partner, facilitating the formation of biaryl compounds through the exchange of the boronic acid group with an aryl halide. The molecular targets and pathways involved in biological applications may vary, but the compound's ability to form stable boronic esters and borates is crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues

The following table highlights structurally similar boronic esters, differing in substituents on the aryl/heteroaryl group:

Compound Name Substituent Features Molecular Formula CAS Number Key Applications/Notes References
2-(2,3-Dihydrobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dihydrobenzofuran-6-yl isomer C₁₄H₁₉BO₃ 754226-40-9 High similarity (0.99); positional isomer
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzyloxy group at para position C₁₉H₂₃BO₃ 765908-38-1 Used in aryl ether synthesis (similarity 0.96)
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-... (CymitQuimica) Fluorine and trifluoromethyl benzyloxy groups C₂₀H₂₁BF₄O₃ N/A High molecular weight (396.18 g/mol); ≥95% purity
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Benzo[b]thiophene with methyl substituent C₁₅H₁₉BO₂S 1174298-60-2 Sulfur-containing heterocycle; used in OLED materials
2-(3-Chloro-4-isopropoxyphenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane Chloro and isopropoxy groups C₁₅H₂₂BClO₃ 1260023-79-7 Polar substituents enhance solubility

Key Observations :

  • Positional Isomerism : The dihydrobenzofuran-4-yl vs. 6-yl isomers exhibit nearly identical reactivity but differ in steric and electronic profiles due to substitution patterns .
  • Electron-Withdrawing Groups : Compounds with nitro (e.g., 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene, CAS 957066-13-6) or trifluoromethyl groups () show enhanced stability but reduced nucleophilicity in cross-couplings .
  • Heterocyclic Variations : Benzo[b]thiophene () and dihydrobenzofuran derivatives offer distinct electronic properties for tailored material synthesis.

Electronic and Steric Effects

  • Electron-Donating Groups : Methoxy (e.g., 2-(4-Methoxy-3,5-dimethylphenyl)-..., CAS 568572-19-0) or alkyl substituents increase electron density, enhancing reactivity in electrophilic substitutions but reducing oxidative stability .
  • Electron-Withdrawing Groups : Fluorine () or nitro groups () stabilize the boronate via resonance, favoring storage but requiring harsher coupling conditions .
  • Steric Hindrance : Bulky groups like 2-methylbenzo[b]thiophen-3-yl () or dihydrobenzofuran slow transmetallation in cross-couplings, necessitating optimized catalysts .

Reactivity in Cross-Couplings

  • Suzuki-Miyaura Efficiency : The target compound’s dihydrobenzofuran group exhibits moderate reactivity compared to electron-deficient arylboronates (e.g., nitro-substituted, ) but outperforms sterically hindered derivatives like 2-methylbenzo[b]thiophen-3-yl .
  • Catalyst Compatibility : Palladium catalysts (e.g., Pd₂(dba)₃) with bulky ligands (e.g., IPr‧HCl) are effective for hindered substrates () .

Physical Properties and Commercial Viability

Physical Data

Property Target Compound (Dihydrobenzofuran-4-yl) 2-(4-Fluorobenzyl)-... () 2-(Benzo[b]thiophen-3-yl)-... ()
Molecular Weight ~260 g/mol (estimated) 236.09 g/mol 274.19 g/mol
Purity Not specified ≥95% Not disclosed
Price (50 mg) €725 N/A Available via inquiry (sales@hairuichem.com )

Market Presence

  • The target compound is priced at €725/50 mg (CymitQuimica), reflecting its specialized use .
  • Fluorinated derivatives (e.g., ) are costlier due to synthetic complexity, while chloro-substituted variants () are more affordable .

Biological Activity

The compound 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of boron-containing compounds known for their unique reactivity and biological activity. The presence of the benzofuran moiety contributes to its pharmacological properties.

Research indicates that derivatives of benzofuran can interact with various biological targets. For example, studies have shown that benzofuran derivatives exhibit activity as protease activated receptor 4 (PAR4) antagonists , which are crucial in managing arterial embolic diseases. The compound's structural features allow it to modulate platelet aggregation effectively without significantly affecting coagulation pathways .

Antiplatelet Activity

A notable study highlighted the antiplatelet effects of related benzofuran compounds. Compounds with similar structures demonstrated potent in vitro antiplatelet activity with IC50 values as low as 14.26 nM . This suggests that the compound may exhibit similar properties, potentially leading to safer therapeutic options for patients requiring antiplatelet therapy .

Cannabinoid Receptor Agonism

Another area of interest is the potential agonistic activity at cannabinoid receptors. Research on 2,3-dihydro-1-benzofuran derivatives indicated that these compounds could act as selective CB2 agonists, which are implicated in pain modulation and inflammatory responses . This aspect could be significant for developing analgesics or anti-inflammatory agents.

Case Studies

  • Antiplatelet Therapy : A study evaluated the efficacy of benzofuran derivatives in preventing thrombus formation in animal models. The results showed a significant reduction in thrombus weight and size compared to controls, indicating the potential utility of such compounds in clinical settings .
  • Neuroprotective Effects : In a separate investigation focusing on neuroprotection, compounds with similar structures were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce apoptosis in neuronal cultures subjected to oxidative damage .

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityReferenceIC50 / EfficacyNotes
Antiplatelet Activity IC50 = 14.26 nMEffective PAR4 antagonist
CB2 Agonism Potent agonistImplications for pain management
Neuroprotection Enhanced cell viabilityProtective against oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2,3-Dihydrobenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation. A general procedure involves reacting a halogenated 2,3-dihydrobenzofuran derivative (e.g., 4-bromo-2,3-dihydrobenzofuran) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours . Purification typically employs flash column chromatography using hexane/ethyl acetate gradients to isolate the product in yields ranging from 52% to 85%, depending on substituent effects .

Q. How is this compound characterized to confirm its structural integrity?

  • Methodological Answer : Key characterization techniques include:

  • NMR Spectroscopy : ¹H NMR (400 MHz) resolves aromatic protons (δ 6.8–7.2 ppm) and dihydrobenzofuran methylene groups (δ 3.1–3.3 ppm). ¹¹B NMR (128 MHz) shows a peak near δ 30–32 ppm, consistent with boronic esters .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • IR Spectroscopy : Absorptions at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=C) validate functional groups .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : The compound serves as a boronic ester intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. Its electron-rich dihydrobenzofuran moiety enhances reactivity in forming C-C bonds under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) .

Advanced Research Questions

Q. How do steric and electronic effects of the dihydrobenzofuran substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dihydrobenzofuran group introduces steric hindrance near the boron center, slowing transmetallation but improving regioselectivity. Electron-donating effects from the oxygen atom stabilize intermediates, reducing side reactions. Comparative studies with phenyl-substituted analogs show 10–15% lower yields due to steric constraints, but higher selectivity for para-coupled products .

Q. What analytical challenges arise when quantifying trace impurities in this compound?

  • Methodological Answer : Impurities like deprotected boronic acids (from hydrolysis) or residual palladium can complicate analysis. Strategies include:

  • ³¹P NMR : Detects phosphorylated byproducts (e.g., from phosphitylation side reactions) with a detection limit of ~0.1% .
  • ICP-MS : Quantifies residual Pd to <10 ppm levels .
  • HPLC-MS : Resolves hydrolyzed boronic acids using C18 columns and 0.1% formic acid in acetonitrile/water gradients .

Q. How does moisture sensitivity impact experimental design for reactions involving this compound?

  • Methodological Answer : The boronic ester is moisture-sensitive, requiring anhydrous conditions (Schlenk line or glovebox). In situ protection with molecular sieves (3Å) or stabilizing additives like KHF₂ improves yields by suppressing hydrolysis. Degradation kinetics studies show a half-life of ~2 hours at 50% relative humidity .

Q. How can conflicting NMR data for similar derivatives be resolved?

  • Methodological Answer : Contradictions in aliphatic hydroxyl region resolution (e.g., overlapping peaks for primary/secondary alcohols) are addressed by:

  • Variable-Temperature NMR : Cooling to –40°C enhances signal separation .
  • COSY/HSQC : Correlates proton-carbon couplings to assign ambiguous peaks .
  • Derivatization : Phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane improves detection of hydroxyl groups .

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